(4-Phenoxyphenyl)acetaldehyde
Overview
Description
(4-Phenoxyphenyl)acetaldehyde is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.248 g/mol . It belongs to the class of aldehydes and is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Related compounds such as phenoxy acetamide and its derivatives have been studied for their pharmacological activities
Mode of Action
It’s known that acetaldehyde compounds can act as protecting groups in organic synthesis . They exhibit stability and lack of reactivity in neutral to strongly basic environments, which could influence their interaction with biological targets .
Biochemical Pathways
Acetaldehyde compounds are known to participate in various biochemical reactions, including the formation of acetals . The formation of acetals involves several steps, including protonation of the carbonyl group, nucleophilic attack by an alcohol, and deprotonation to form a hemiacetal .
Pharmacokinetics
A related compound, 2-oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can significantly impact a compound’s bioavailability and therapeutic potential.
Result of Action
Action Environment
The action of (4-Phenoxyphenyl)acetaldehyde can be influenced by various environmental factors. For instance, acetaldehyde compounds are known for their stability in neutral to strongly basic environments . Moreover, environmental factors such as temperature, pH, and presence of other chemicals can affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-Phenoxyphenyl)acetaldehyde are not well-studied. It is known that aldehydes, including this compound, can undergo various biochemical reactions. They can react with proteins, enzymes, and other biomolecules, often forming covalent bonds
Cellular Effects
It is known that acetaldehyde, a related compound, can cause significant dose-dependent increases of cytotoxicity, reactive oxygen species (ROS) level, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells
Molecular Mechanism
Aldehydes can undergo a variety of reactions, including nucleophilic addition and oxidation . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that the effects of substances can change over time, ranging from milliseconds (response time) to years (lifetime) . This includes the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the effects of substances can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known that acetaldehyde is an intermediate product in the metabolism of ethanol and participates in the tricarboxylic acid cycle metabolism
Transport and Distribution
It is known that auxin influx carriers play an important role in the transport and distribution of substances within cells and tissues
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-phenoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde . Another method includes the Vilsmeier-Haack reaction, where 4-phenoxybenzaldehyde is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. Industrial methods often employ safer and more environmentally friendly oxidizing agents to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: 4-Phenoxybenzoic acid
Reduction: 4-Phenoxybenzyl alcohol
Substitution: Various substituted phenoxyphenyl derivatives
Scientific Research Applications
(4-Phenoxyphenyl)acetaldehyde has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It is employed in studying the interactions of aldehydes with biological macromolecules.
Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxybenzaldehyde
- 4-Phenoxybenzoic acid
- 4-Phenoxybenzyl alcohol
Uniqueness
(4-Phenoxyphenyl)acetaldehyde is unique due to its combination of a phenoxy group and an aldehyde moiety, which imparts distinct reactivity and versatility in chemical transformations. Unlike its analogs, it can undergo both oxidation and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-phenoxyphenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEFWLAWEUALNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629177 | |
Record name | (4-Phenoxyphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109330-01-0, 202825-61-4 | |
Record name | (4-Phenoxyphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-phenoxyphenyl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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